8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrido[1,2-a]pyrimidinone with an iodinated trifluoromethyl compound under the catalysis of palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura cross-coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Properties
Molecular Formula |
C9H3BrF3IN2O |
---|---|
Molecular Weight |
418.94 g/mol |
IUPAC Name |
8-bromo-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H3BrF3IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H |
InChI Key |
KYJBNIIGBVNDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1Br |
Origin of Product |
United States |
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